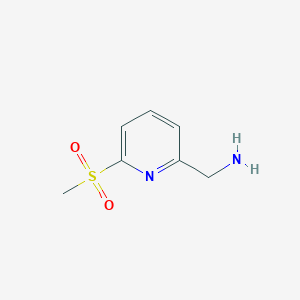

(6-(Methylsulfonyl)pyridin-2-yl)methanamine

Description

(6-(Methylsulfonyl)pyridin-2-yl)methanamine is a pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the pyridine ring and a methanamine (-CH₂NH₂) group at the 2-position.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

(6-methylsulfonylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3 |

InChI Key |

FKWBOSSTMPBODQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the introduction of a methylsulfonyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield (6-(Methylsulfonyl)pyridin-2-yl)methanamine .

Industrial Production Methods

Industrial production methods for (6-(Methylsulfonyl)pyridin-2-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-(Methylsulfonyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylthio derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(Methylsulfonyl)pyridin-2-yl)methanamine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Medicine: Research into potential therapeutic agents often utilizes this compound as a building block.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Methylsulfonyl)pyridin-2-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Comparisons

*Calculated based on molecular formula C₇H₁₀N₂O₂S.

Key Observations:

Electron-Withdrawing Groups : Methylsulfonyl (-SO₂CH₃) and sulfonylphenyl groups enhance binding to enzymes like COX-2 by stabilizing charge interactions in hydrophobic pockets .

Substituent Position : The 6-position on pyridine is critical for steric compatibility with target binding sites. For example, methylsulfonyl at this position may mimic sulfonamide groups in classic COX-2 inhibitors (e.g., celecoxib) .

Amine Modifications : N,N-Dimethylation (as in compound 6a) improves selectivity by reducing basicity, thereby minimizing off-target interactions .

Anti-Mycobacterial Activity of Pyridin-2-yl Methanamine Derivatives

Pyridin-2-yl methanamine derivatives with diverse substituents (e.g., methyl, methoxy, piperidinyl) exhibit anti-mycobacterial properties. For example:

- Compound 49: Features a dimethylamino group (-N(CH₃)₂) at the 6-position of pyridine. Demonstrated 75% yield in synthesis and 98% HPLC purity, suggesting favorable synthetic accessibility .

In contrast, the methylsulfonyl group in (6-(Methylsulfonyl)pyridin-2-yl)methanamine may improve metabolic stability due to its resistance to oxidative degradation compared to alkoxy or alkylamino groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.